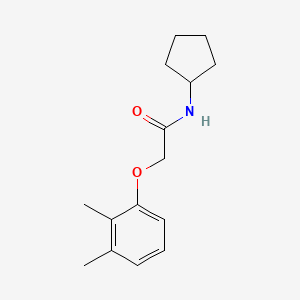

![molecular formula C16H19N3O B5536404 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)

2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide and related compounds can be synthesized through multiple methods. One approach involves boiling 2-amino-4,6-dimethylnicotinic acid arylamides with triethyl orthoformate in acetic anhydride, leading to derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine. This demonstrates the versatility in creating various derivatives from a common nicotinic acid backbone (Demina & Konshin, 1992).

Molecular Structure Analysis

The crystal structure of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, reveals intricate details about molecular conformations. These structures can crystallize in the orthorhombic space group, showcasing specific unit-cell parameters and highlighting the importance of molecular geometry in determining the physical and chemical behavior of these compounds (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse. For instance, the reaction with urea or ammonium thiocyanate converts the ethyl ester or anilides of 2-amino-4,6-dimethylnicotinic acid to 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines, respectively. This demonstrates the chemical reactivity and potential for further functionalization of the nicotinamide core (Demina & Konshin, 1992).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of these compounds are crucial for understanding their behavior in different environments. Studies show that similar compounds can have almost identical bond lengths and molecular conformations, yet adopt different crystal structures, underscoring the significance of minor changes in molecular structure on physical properties (Cobo et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. For example, the synthesis and characterization of derivatives highlight the role of molecular design in enhancing antimicrobial activity, demonstrating the potential for tailored chemical properties based on the nicotinamide scaffold (Ghorab et al., 2017).

Scientific Research Applications

Aromatase Inhibition and Cancer Treatment

- Studies have focused on the synthesis and biological evaluation of compounds related to 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide, highlighting their potential as inhibitors of estrogen biosynthesis, crucial for the treatment of hormone-dependent breast cancer. Notably, certain derivatives demonstrated significantly stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used in breast cancer treatment, suggesting their potential as more effective therapeutic agents in this domain (Hartmann & Batzl, 1986).

Neurodegenerative Diseases

- Research utilizing analogs of 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide, such as [18F]FDDNP, has been instrumental in the development of diagnostic tools for Alzheimer's disease. These compounds have been used in conjunction with positron emission tomography (PET) to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, offering a non-invasive technique to monitor the progression of this neurodegenerative disease (Shoghi-Jadid et al., 2002).

Antimicrobial Applications

- Novel derivatives carrying the sulfonamide moiety and synthesized from precursors related to 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide exhibited interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. This research highlights the potential of these compounds in developing new antimicrobial agents with broad-spectrum efficacy (Ghorab et al., 2017).

Chemoprevention and Antitumor Activity

- Certain analogs of aminoglutethimide, closely related to 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide, have shown significant antitumor activity, suggesting their utility in cancer chemoprevention. These findings are crucial for identifying novel agents capable of suppressing malignant cell growth and inducing apoptosis at pharmacologically relevant doses, offering new avenues for cancer treatment (Delia et al., 1993).

Synthesis and Chemical Properties

- Research into the synthesis and properties of 2-amino-4,6-dimethylnicotinic acid arylamides, closely related to the compound of interest, provides insights into the development of new chemical entities with potential pharmacological applications. These studies have led to the creation of derivatives with significant biological activity, highlighting the versatile nature of these compounds in drug development (Demina & Konshin, 1992).

properties

IUPAC Name |

2-(4-ethylanilino)-4,6-dimethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-4-12-5-7-13(8-6-12)19-16-14(15(17)20)10(2)9-11(3)18-16/h5-9H,4H2,1-3H3,(H2,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMJWIOJTXYATL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640924 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Ethyl-phenylamino)-4,6-dimethyl-nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)

![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)

![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)